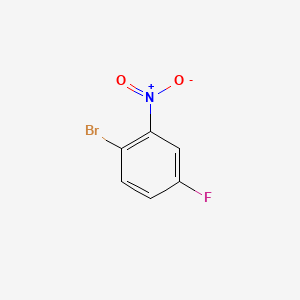

1-Bromo-4-fluoro-2-nitrobenzene

説明

Significance as a Versatile Building Block in Organic Synthesis

The strategic placement of the bromo, fluoro, and nitro groups on the benzene (B151609) ring allows for a range of chemical transformations. chemimpex.com The bromine atom, for instance, can readily participate in cross-coupling reactions, a fundamental class of reactions in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. chemimpex.com The fluorine atom enhances the compound's reactivity and can be a crucial element in the final target molecule, often imparting desirable properties such as increased metabolic stability in pharmaceuticals. innospk.com

Furthermore, the nitro group can be easily reduced to an amine, a common functional group in a vast number of biologically active molecules. innospk.com This trifecta of reactivity allows chemists to meticulously plan and execute synthetic routes to create novel compounds with specific, desired properties. chemimpex.com Its application spans the development of new drugs, including anti-cancer and anti-inflammatory agents, as well as the production of advanced polymers and specialty chemicals. chemimpex.com

Overview of Strategic Importance in Complex Molecule Design

The design of complex molecules requires starting materials that offer both versatility and predictability in their chemical behavior. 1-Bromo-4-fluoro-2-nitrobenzene fits this description perfectly. Its well-defined reactivity allows for the sequential and controlled modification of its functional groups, enabling the construction of intricate molecular frameworks. chemimpex.com

Researchers leverage its unique structure to create intermediates for drug discovery, targeting specific biological pathways. chemimpex.com The ability to selectively perform substitutions or coupling reactions is a key advantage in the multi-step synthesis of active pharmaceutical ingredients (APIs). innospk.com This strategic importance is underscored by its use in the synthesis of various organic compounds, making it a staple in both academic and industrial research laboratories focused on creating innovative chemical entities. chemimpex.comchemimpex.com

Properties of this compound

| Property | Value |

| CAS Number | 446-09-3 |

| Molecular Formula | C₆H₃BrFNO₂ |

| Molecular Weight | 220.00 g/mol |

| Appearance | Light yellow to amber to dark green powder to crystal |

| Melting Point | 39-43 °C |

| Boiling Point | 150 °C/50 mmHg |

| Density | 1.808 g/cm³ |

Data sourced from various chemical suppliers and databases. chemimpex.cominnospk.comnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXNWKIKQFEOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196232 | |

| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-09-3 | |

| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-5-fluoronitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74RSL9YDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes

Established Synthetic Pathways to 1-Bromo-4-fluoro-2-nitrobenzene

The most common and well-established method for the synthesis of this compound is the electrophilic bromination of 1-fluoro-2-nitrobenzene (B31998). This reaction typically involves the use of a brominating agent in the presence of a suitable solvent.

One of the most effective and widely used brominating agents for this transformation is N-bromosuccinimide (NBS). The reaction is typically carried out in acetic acid at a controlled temperature. For instance, a high yield of 97.1% with a purity of 97% has been reported when the reaction is conducted at approximately 15°C. chemicalbook.com The process involves the gradual addition of NBS to a solution of 1-fluoro-2-nitrobenzene in acetic acid, followed by stirring until the reaction is complete, as monitored by gas chromatography (GC). chemicalbook.com The product is then isolated by pouring the reaction mixture into ice water, followed by filtration. chemicalbook.com

Another established method involves the direct bromination of 1-fluoro-2-nitrobenzene using bromine in the presence of a catalyst, though specific high-yield examples for this particular substrate are less commonly detailed in readily available literature.

The general reaction scheme for the bromination of 1-fluoro-2-nitrobenzene is as follows:

Figure 1: Electrophilic bromination of 1-fluoro-2-nitrobenzene.

The following table summarizes a typical experimental setup for the synthesis of this compound via this established pathway.

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reported Yield | Reported Purity |

|---|---|---|---|---|---|

| 1-Fluoro-2-nitrobenzene | N-Bromosuccinimide (NBS) | Acetic Acid | 15 | 97.1% | 97% |

Novel and Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of novel pathways to this compound that are more efficient and generate less waste.

Catalytic Decarboxylative Halogenation Reactions

A promising novel approach for the synthesis of aryl halides is through catalytic decarboxylative halogenation. This method utilizes a carboxylic acid precursor, which is often more readily available or offers a different strategic approach compared to the parent arene. For the synthesis of this compound, this would involve the decarboxylative bromination of 4-fluoro-2-nitrobenzoic acid.

While specific examples for the direct decarboxylative bromination of 4-fluoro-2-nitrobenzoic acid to this compound are emerging, related decarboxylative cross-coupling reactions have been patented. These reactions often employ transition metal catalysts. google.com For instance, a method for the decarboxylative C-C linkage of 2-nitro-5-fluorobenzoic acid salts with bromoarenes has been described, utilizing a dual transition metal catalyst system. google.com This principle can be adapted for a decarboxylative bromination.

A general representation of this approach is shown below:

Figure 2: General scheme for the decarboxylative halogenation of an aromatic carboxylic acid.

Recent research has also highlighted transition-metal-free decarboxylative bromination of aromatic carboxylic acids, which could provide an even greener alternative. rsc.org Iron-catalyzed decarboxylative halogenation of aliphatic carboxylic acids under visible light has also been reported, suggesting potential for extension to aromatic systems. rsc.org

Environmentally Conscious Synthesis Protocols

The development of environmentally conscious synthesis protocols for this compound focuses on several key principles of green chemistry, including the use of less hazardous reagents, milder reaction conditions, and the reduction of waste.

One patented method describes a "simple and green approach" for the synthesis of 2-bromo-5-fluoronitrobenzene (an isomer of the target compound) where the sulfuric acid aqueous solution can be reused multiple times, significantly reducing wastewater. minstargroup.com Applying similar principles, such as catalyst recycling and the use of more benign solvents, can enhance the environmental profile of the synthesis of this compound.

Key aspects of environmentally conscious protocols include:

Catalyst Selection: Utilizing non-toxic and recyclable catalysts, such as certain iron salts, instead of stoichiometric and more hazardous reagents.

Solvent Choice: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water or ionic liquids, where feasible.

Energy Efficiency: Employing methods that proceed at lower temperatures and pressures, potentially through photocatalysis or microwave-assisted synthesis.

Waste Reduction: Designing processes that maximize atom economy and minimize the formation of byproducts.

Optimization of Reaction Conditions for Enhanced Efficiency and Yields

Optimizing reaction conditions is crucial for maximizing the efficiency and yield of any synthetic process, thereby reducing costs and environmental impact. For the synthesis of this compound, several parameters can be fine-tuned.

Temperature Control: As seen in the established pathway, temperature plays a critical role. Maintaining a low temperature (e.g., 15°C) during the addition of the brominating agent helps to control the exothermic reaction and minimize the formation of undesired byproducts, such as di-brominated compounds. chemicalbook.com

Reagent Stoichiometry: The molar ratio of the reactants is another key factor. A slight excess of the brominating agent is often used to ensure complete conversion of the starting material. However, a large excess should be avoided to simplify purification and reduce waste.

Reaction Time: Monitoring the reaction progress using techniques like GC or TLC allows for the determination of the optimal reaction time, ensuring high conversion without unnecessary energy consumption or byproduct formation.

Purification Method: The choice of purification method can significantly impact the final yield and purity. While simple filtration and washing may be sufficient in some cases, recrystallization or column chromatography might be necessary to achieve high purity, albeit with a potential loss of product. For example, a crude product with 97.1% yield was obtained by filtration, but after recrystallization, the yield of the pure product was 40%. chemicalbook.com

The following table provides a hypothetical comparison of how different reaction parameters might be optimized.

| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |

|---|---|---|---|

| Temperature | Room Temperature | 15°C | Minimizes byproduct formation, increases selectivity. |

| Solvent | Chlorinated Solvents | Acetic Acid / Recyclable Solvent | Reduces environmental impact and potential for catalyst recycling. |

| Catalyst | Stoichiometric Lewis Acids | Catalytic amount of a recyclable catalyst | Improves atom economy and reduces waste. |

By carefully selecting and optimizing these reaction parameters, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Mechanistic Investigations of Chemical Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for 1-bromo-4-fluoro-2-nitrobenzene, owing to the presence of the strongly deactivating nitro group which stabilizes the key reaction intermediate.

The SNAr mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate of this reaction is critically dependent on the stabilization of this intermediate. In this compound, the nitro group at the C-2 position exerts a powerful electron-withdrawing effect (-M/-R effect). This effect is most pronounced at the ortho (C-1, C-3) and para (C-5) positions, but it significantly lowers the electron density across the entire aromatic ring, making it susceptible to attack by nucleophiles. organic-chemistry.orgresearchgate.netnih.gov

Crucially, the nitro group is positioned ortho to the bromine atom and para to the fluorine atom. This arrangement allows the negative charge of the Meisenheimer complex, formed upon nucleophilic attack at either the C-1 or C-4 position, to be delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization and activating both sites for substitution. researchgate.netminstargroup.com

In the context of SNAr reactions, the nature of the halogen leaving group is also a determining factor. While the carbon-fluorine bond is stronger than the carbon-bromine bond, fluorine is a significantly better leaving group than bromine in SNAr reactions. researchgate.net This counter-intuitive trend is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and makes the ipso-carbon atom highly electrophilic. This increased electrophilicity facilitates the initial, rate-determining nucleophilic attack. sigmaaldrich.comresearchgate.net Therefore, the fluorine atom at C-4 is the more activated leaving group compared to the bromine atom at C-1.

Regioselectivity in the SNAr reactions of this compound is dictated by the combined electronic effects of the substituents. The nitro group activates both the ortho (C-Br) and para (C-F) positions. However, the greater lability of the fluorine atom as a leaving group in SNAr reactions directs nucleophiles to preferentially attack the C-4 position. researchgate.netsigmaaldrich.com Consequently, the reaction is highly regioselective, yielding products of fluoride (B91410) displacement.

For instance, reaction with a nucleophile such as an amine (R₂NH) or an alkoxide (RO⁻) will predominantly result in the substitution of the fluorine atom.

Table 1: Regioselectivity in SNAr Reaction of this compound

| Attacking Nucleophile | Position of Attack | Leaving Group | Major Product |

| Generic Nu:⁻ | C-4 (para to NO₂) | F⁻ | 1-Bromo-2-nitro-4-(nucleophile)benzene |

| Generic Nu:⁻ | C-1 (ortho to NO₂) | Br⁻ | 4-Fluoro-2-nitro-1-(nucleophile)benzene (Minor) |

Stereoselectivity is generally not a consideration in the SNAr transformations of this compound. The aromatic ring is planar, and the SNAr mechanism, proceeding through the formation of an achiral Meisenheimer complex, does not introduce any new chiral centers unless the nucleophile itself is chiral.

Electrophilic Aromatic Substitution (EAS) Properties

In contrast to its high reactivity in SNAr, this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). researchgate.net This is due to the potent electron-withdrawing nature of the nitro group, which significantly reduces the nucleophilicity of the benzene (B151609) ring. researchgate.net Both fluorine and bromine are also deactivating groups, further inhibiting EAS reactions.

Palladium-Catalyzed Cross-Coupling Reactions Involving Aryl Bromides

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netwikipedia.org In these reactions, the reactivity of aryl halides typically follows the order I > Br > Cl > F. organic-chemistry.org Consequently, the carbon-bromine bond at the C-1 position serves as the reactive site, while the more inert carbon-fluorine bond remains intact. This provides a highly selective method for functionalizing the C-1 position.

Common cross-coupling reactions involving the aryl bromide moiety include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. organic-chemistry.orgorganic-chemistry.orglibretexts.orgwikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation (for Suzuki) or reaction with another partner, and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

| Reaction Name | Coupling Partner | Typical Catalyst/Base | General Product Structure |

| Suzuki-Miyaura Coupling | Organoboronic acid (R-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 4-Fluoro-2-nitro-1-(aryl/alkyl)benzene |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 1-(alkenyl)-4-fluoro-2-nitrobenzene |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 1-(alkynyl)-4-fluoro-2-nitrobenzene |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / BINAP / NaOtBu | N-(aryl/alkyl)-4-fluoro-2-nitroaniline |

Reductive Transformations of the Nitro Group

The nitro group in this compound can be readily reduced to an amine group (NH₂). This transformation is a common and crucial step in the synthesis of many pharmaceutical intermediates and other fine chemicals. minstargroup.com The reduction can be achieved chemoselectively, leaving the aryl-halogen bonds unaffected.

A variety of reducing agents can be employed for this purpose, with the choice of reagent sometimes allowing for the isolation of intermediate reduction products like hydroxylamines. Standard methods for the complete reduction to an aniline (B41778) derivative include catalytic hydrogenation or the use of metals in acidic media. libretexts.org The resulting 2-bromo-5-fluoroaniline (B94856) is a valuable synthetic intermediate itself. minstargroup.com

Table 3: Common Reagents for the Reduction of the Nitro Group

| Reagent System | Product of Reduction | Typical Conditions |

| H₂ gas, Pd/C | Amine (-NH₂) | Methanol or Ethanol solvent, room temp. |

| Iron (Fe), HCl | Amine (-NH₂) | Ethanol/water, reflux |

| Tin (Sn), HCl | Amine (-NH₂) | Concentrated HCl, heating |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine (-NH₂) | Aqueous ammonia/methanol |

| Zinc (Zn), NH₄Cl | Hydroxylamine (-NHOH) | Aqueous ethanol, 0-10 °C |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

Proton NMR (¹H NMR) spectroscopy of 1-Bromo-4-fluoro-2-nitrobenzene provides information about the hydrogen atoms in the molecule. Although specific chemical shift values and coupling constants are not detailed here, a representative ¹H NMR spectrum is available, which is essential for confirming the identity and purity of the compound. chemicalbook.com The analysis of such a spectrum would typically show distinct signals for each of the three aromatic protons, with their positions and splitting patterns dictated by the electronic effects of the bromine, fluorine, and nitro group substituents.

Carbon-13 NMR (¹³C NMR) spectroscopy offers insights into the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum displays a unique signal for each of the six carbon atoms in the benzene (B151609) ring. chemicalbook.com The chemical shifts of these signals are influenced by the attached substituents. For instance, the carbon atom bonded to the nitro group is typically shifted downfield due to the group's strong electron-withdrawing nature. Similarly, the carbons attached to the bromine and fluorine atoms also exhibit characteristic chemical shifts. A detailed analysis of the ¹³C NMR spectrum, including data from various sources, provides a complete picture of the carbon framework. nih.gov

Table 1: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

Note: Specific peak assignments for each carbon atom require further detailed analysis and are not currently available.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to study fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum shows a single resonance corresponding to the fluorine atom on the benzene ring. chemsrc.com The chemical shift of this signal provides valuable information about the electronic environment around the fluorine atom. While specific data for this compound is limited, related structures such as 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene have been studied, offering a comparative basis for understanding the fluorine resonance in this molecule. spectrabase.com

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound.

Table 2: Selected FT-IR Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Data not available |

| C=C Aromatic Stretch | Data not available |

| N-O Asymmetric Stretch | Data not available |

| N-O Symmetric Stretch | Data not available |

| C-F Stretch | Data not available |

| C-Br Stretch | Data not available |

Note: Specific wavenumbers for each vibrational mode require detailed spectral analysis and are not currently available.

Complementing FT-IR, the FT-Raman spectrum of this compound provides information on the polarizability of the molecule's bonds. The spectrum, typically recorded in the 3500–50 cm⁻¹ region, shows signals for the symmetric vibrations and those involving non-polar bonds. nih.gov The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the molecule. The presence of the nitro group (-NO₂), a strong chromophore, attached to the benzene ring, gives rise to characteristic absorption bands in the ultraviolet region. These absorptions are primarily due to π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring and the nitro group. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron from the oxygen atoms of the nitro group to a π* antibonding orbital.

The presence of the bromine and fluorine atoms, which act as auxochromes, can influence the position and intensity of these absorption bands. Their electron-withdrawing and electron-donating effects through inductive and resonance mechanisms can cause shifts in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. While specific experimental data for the UV-Vis spectrum of this compound is not widely published, analysis of a reaction involving this compound utilized UV detection at 254 nm, indicating significant absorbance in this region. rsc.org For similar nitroaromatic compounds, absorptions are typically observed in the 250-350 nm range.

Table 1: Predicted UV-Vis Spectral Data for this compound

| Transition Type | Predicted λmax (nm) | Notes |

| π → π | ~250-280 | High-intensity band characteristic of the substituted benzene ring. |

| n → π | ~320-350 | Low-intensity band, may be submerged by the stronger π → π* transition. |

Note: The data in this table is predictive and based on the typical spectroscopic behavior of substituted nitrobenzenes. The actual absorption maxima may vary depending on the solvent used.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to four or five decimal places. This high precision allows for the calculation of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.

The theoretical monoisotopic mass of this compound (C₆H₃BrFNO₂) is calculated to be 218.93312 Da. documentsdelivered.com HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) with an m/z value that closely matches this theoretical calculation, providing strong evidence for the compound's identity.

In addition to confirming the molecular formula, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule is expected to fragment in a predictable manner under the high-energy conditions of the mass spectrometer. Common fragmentation pathways for this compound would likely involve the loss of the nitro group (-NO₂, 46 Da) or the bromine atom (79/81 Da), leading to the formation of characteristic fragment ions. The presence of bromine's two isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio would result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as two peaks separated by 2 m/z units.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Theoretical m/z |

| [M]⁺ | [C₆H₃⁷⁹BrFNO₂]⁺ | 218.9331 |

| [M+H]⁺ | [C₆H₄⁷⁹BrFNO₂]⁺ | 219.9409 |

| [M+Na]⁺ | [C₆H₃⁷⁹BrFNNaO₂]⁺ | 241.9229 |

Source: Predicted data based on PubChem entry CID 2773383. documentsdelivered.com

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations and Validation

Density Functional Theory (DFT) has been a primary tool for the theoretical investigation of 1-bromo-4-fluoro-2-nitrobenzene. These calculations provide a detailed understanding of the molecule's geometry and vibrational frequencies.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of this compound have been analyzed through the examination of its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

| Parameter | Value |

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (LUMO-HOMO) | Value |

Note: Specific energy values from computational studies are required for a complete data table.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MESP map of this compound illustrates the regions of positive and negative electrostatic potential.

The negative potential regions, typically associated with electronegative atoms like oxygen and fluorine, indicate sites that are susceptible to electrophilic attack. Conversely, the positive potential regions highlight areas prone to nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity and intermolecular interaction patterns.

Vibrational Frequency Calculations and Predicted Spectra

Theoretical vibrational frequency calculations have been performed for this compound using DFT methods. These calculations predict the frequencies of the fundamental vibrational modes of the molecule. The predicted vibrational spectra, including infrared (IR) and Raman spectra, can be compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of experimentally observed vibrational bands. Studies have shown good agreement between the calculated and experimental frequencies after applying appropriate scaling factors. worldscientificnews.com

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical parameters derived from DFT calculations serve as reactivity descriptors, providing quantitative measures of the molecule's chemical behavior. These parameters include ionization potential, electron affinity, chemical hardness, and electrophilicity index.

These descriptors are instrumental in predicting the reactivity of this compound in various chemical reactions. For instance, chemical hardness provides an indication of the molecule's resistance to deformation or change in its electron distribution.

| Reactivity Descriptor | Definition |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | A measure of the molecule's resistance to changes in its electron distribution. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. |

Conformational Analysis and Molecular Stability Investigations

Conformational analysis of this compound involves the study of the different spatial arrangements of its atoms and the determination of the most stable conformation. By calculating the potential energy surface of the molecule, researchers can identify the lowest energy structure, which corresponds to the most stable conformation. These investigations are crucial for understanding the molecule's three-dimensional structure and its influence on its physical and chemical properties.

Nonlinear Optical (NLO) Properties Assessment

The nonlinear optical (NLO) properties of this compound have been assessed through computational methods. These studies involve the calculation of parameters such as the first-order hyperpolarizability, which is a measure of the NLO response of a molecule. The investigation of NLO properties is important for identifying materials with potential applications in optoelectronics and photonics. The calculated hyperpolarizability of the molecule suggests its potential as a candidate for NLO materials. researchgate.net

Applications in Advanced Organic Synthesis

Pharmaceutical Intermediates and Drug Discovery Research

1-Bromo-4-fluoro-2-nitrobenzene is a significant compound in pharmaceutical research and manufacturing. innospk.comchemimpex.com It serves as a foundational scaffold for synthesizing a range of complex organic molecules, leveraging the distinct reactivity of its functional groups to build active pharmaceutical ingredients (APIs). innospk.comchemimpex.com The compound's structure is a recurring motif in the development of new therapeutic agents, making it a staple for medicinal chemists. chemimpex.com

Research has identified this compound and its isomers as valuable precursors in the synthesis of potential anti-inflammatory agents. chemimpex.comsigmaaldrich.com The compound's framework allows chemists to introduce specific pharmacophores that can interact with biological targets associated with inflammation. Its utility in this area stems from its role as a starting material for more complex molecules designed to modulate inflammatory pathways. chemimpex.com

The unique substitution pattern of this compound makes it an essential building block for novel drug candidates. chemimpex.comchemimpex.com Medicinal chemists utilize this intermediate to explore new chemical space in drug discovery programs. innospk.comchemimpex.com The differential reactivity of the halogen atoms—typically, the fluorine is more susceptible to nucleophilic aromatic substitution, while the bromine can be used in cross-coupling reactions—provides a reliable strategy for constructing diverse molecular libraries. This versatility is critical in the search for new treatments, including those for cancer. chemimpex.com

Synthetic Utility of this compound Isomers| Application Area | Synthetic Role | Resulting Compound Class/Use | Reference |

|---|---|---|---|

| Drug Discovery | Building Block | Novel drug candidates (e.g., anti-cancer, anti-inflammatory) | chemimpex.com |

| Pharmaceutical Synthesis | Intermediate | Active Pharmaceutical Ingredients (APIs) | innospk.com |

| Agrochemical Synthesis | Intermediate | Crop protection agents | chemimpex.com |

The synthesis of complex, multi-ring systems is a cornerstone of modern medicinal chemistry, and this compound serves as a key starting material. Specifically, its isomer, 4-Bromo-1-fluoro-2-nitrobenzene (B1272216), has been used in the synthesis of dibenzoxazepine (B10770217) analogs. sigmaaldrich.com These analogs are recognized as potent sodium channel blockers, a class of compounds with significant therapeutic potential. sigmaaldrich.com The synthesis involves leveraging the reactivity of the nitro-substituted aromatic ring to construct the tricyclic dibenzoxazepine core. researchgate.net

As a versatile chemical intermediate, this compound is integral to the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). innospk.com Its structure allows for controlled, sequential reactions, which is a critical requirement in the precise construction of complex drug molecules. The presence of the nitro group facilitates transformations into an amine, a common functional group in many APIs, while the halogens provide sites for building molecular complexity. innospk.com This makes the compound a valuable commodity for pharmaceutical manufacturers who rely on robust and scalable synthetic routes. innospk.com

Agrochemical Development and Synthesis

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemical development. chemimpex.comchemimpex.com The same chemical reactivity that makes it valuable for drug discovery also allows for its use in creating new molecules for crop protection. Chemical companies that specialize in fine and specialty chemicals often supply intermediates like this to both the pharmaceutical and agrochemical sectors. spectrochem.in

This compound is an important intermediate in the synthesis of modern crop protection agents. chemimpex.com Its unique combination of functional groups enables the development of novel herbicides, fungicides, and insecticides. Researchers in the agrochemical industry utilize this compound as a starting block to build complex molecules with specific biological activities designed to protect crops from pests and diseases, thereby enhancing agricultural productivity. chemimpex.com

Materials Science Applications

Synthesis of Specialty Polymers

The compound serves as a crucial monomer or precursor in the formulation of specialty polymers. biosynth.comchemimpex.com Its distinct reactivity allows for its incorporation into polymer backbones, imparting desirable characteristics such as enhanced thermal stability and chemical resistance, which are critical for high-performance industrial applications. chemimpex.com

One significant application is in the synthesis of poly(arylene ether)s, a class of high-performance engineering thermoplastics known for their excellent thermal and mechanical properties. The fluorine atom on the this compound ring is highly activated by the ortho-nitro group, making it susceptible to displacement by phenoxide nucleophiles in a step-growth polymerization process known as nucleophilic aromatic substitution polycondensation. This reaction allows for the creation of complex polymer architectures. chemimpex.com The subsequent chemical modification of the nitro and bromo groups on the resulting polymer allows for further tuning of the material's properties.

Table 1: Role of Functional Groups in Polymer Synthesis

| Functional Group | Position | Role in Polymerization | Resulting Polymer Property |

| Fluorine | C4 | Activated leaving group for nucleophilic aromatic substitution. | Forms the ether linkage in the polymer backbone. |

| Nitro Group | C2 | Activates the fluorine atom for substitution; can be later modified. | Enhances thermal stability; allows for cross-linking or functionalization. |

| Bromine | C1 | Can be used in subsequent cross-coupling reactions for polymer modification. | Provides a site for grafting or creating block copolymers. |

Development of Advanced Functional Materials

The unique electronic and structural features of this compound make it an ideal starting material for the development of advanced functional materials. Researchers utilize this compound to create novel materials with specific optical, electronic, or chemical properties. chemimpex.com

The electrophilic nature of the aromatic ring, enhanced by the nitro group, facilitates reactions to create complex molecular architectures. chemimpex.com These molecules can be designed to self-assemble, respond to external stimuli, or exhibit specific electronic behaviors, making them suitable for applications in sensors, organic electronics, and other high-tech fields. The ability to selectively react the different halogen sites (fluorine vs. bromine) under different conditions provides a pathway to construct intricate and well-defined functional molecules.

Precursor for Dyes and Pigments

This compound is a recognized intermediate in the manufacturing of various colorants. biosynth.comchemimpex.comsigmaaldrich.com The aromatic nitro group is a common feature in many dye structures, often acting as a powerful chromophore or a precursor to an amino group, which is a key component in many dye classes, including azo dyes. biosynth.com

The synthesis typically involves the nucleophilic substitution of the activated fluorine atom with an amine- or hydroxyl-containing chromophore. The resulting nitroaromatic compound can then be used directly as a dye or be chemically modified, for instance, by reducing the nitro group to an amine. This new amino group can then be diazotized and coupled with another aromatic compound to form a stable and highly colored azo dye. The presence of the bromine atom offers an additional site for modification to fine-tune the final color and fastness properties of the dye. biosynth.com

General Utility in Chemical Research and New Synthetic Method Development

Beyond its specific applications, this compound is a valuable tool in general chemical research and is employed in the development of new synthetic methodologies. chemimpex.com Its status as a versatile building block stems from the differential reactivity of its three distinct functional groups, allowing for sequential and selective chemical transformations. biosynth.comchemimpex.comsigmaaldrich.com

Organic chemists leverage the compound's electrophilic properties for studying nucleophilic substitution reactions and for creating complex molecular frameworks. chemimpex.com The presence of both bromine and fluorine allows for selective participation in reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. chemimpex.com

Researchers often use this and similar molecules to explore new reaction mechanisms and to develop novel chemical compounds with potential applications in pharmaceuticals and agrochemicals. chemimpex.comsigmaaldrich.com Its well-defined structure and predictable reactivity make it an excellent substrate for testing and optimizing new synthetic protocols.

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Reactive Site(s) | Description |

| Nucleophilic Aromatic Substitution | C-F bond | The fluorine atom is displaced by a nucleophile, activated by the ortho-nitro group. |

| Cross-Coupling Reactions (e.g., Suzuki) | C-Br bond | The bromine atom is used to form new carbon-carbon bonds with organoboron compounds. |

| Nitro Group Reduction | -NO₂ group | The nitro group is reduced to an amino group (-NH₂), creating a new functional handle. |

Synthesis and Reactivity of Derivatives and Analogues

Aminated Derivatives (e.g., 2-Bromo-5-fluoroaniline)

The reduction of the nitro group in 1-bromo-4-fluoro-2-nitrobenzene to an amine is a common and crucial transformation, yielding 2-bromo-5-fluoroaniline (B94856). This derivative serves as a key precursor for various further syntheses. sigmaaldrich.comminstargroup.com

Several methods are employed for this reduction. A widely used laboratory-scale method involves the use of iron powder in a mixture of acetic acid and ethanol. The reaction mixture is heated to reflux to afford 2-bromo-5-fluoroaniline in a nearly quantitative yield. chemicalbook.com An alternative industrial process utilizes catalytic hydrogenation. google.com In this method, this compound is subjected to hydrogenation over a Raney nickel catalyst in methanol, often in the presence of a bromine inhibitor to prevent undesired side reactions. This process is advantageous due to its high product purity, high yield, and suitability for continuous production. google.com

The resulting 2-bromo-5-fluoroaniline is a valuable intermediate. For instance, it can be nitrated to produce 2-bromo-5-fluoro-4-nitroaniline, a critical component in the synthesis of certain pharmaceuticals. google.com This subsequent nitration highlights the importance of the initial reduction step in creating versatile building blocks.

Table 1: Synthesis of 2-Bromo-5-fluoroaniline

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Iron powder, Acetic acid/Ethanol, Reflux | 2-Bromo-5-fluoroaniline | Quantitative | chemicalbook.com |

Substituted Aryl Ethers and Phenoxy Derivatives

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution, allowing for the synthesis of various aryl ethers. For example, the reaction of this compound with phenols in the presence of a base can yield phenoxy derivatives. This type of reaction is a cornerstone of ether synthesis.

A related synthesis involves the reaction of 4-bromo-3-fluorophenol (B54050) with phenylboronic acid in the presence of copper(II) acetate (B1210297) and a base like triethylamine (B128534) to form 1-bromo-2-fluoro-4-phenoxybenzene. chemicalbook.com While not directly starting from this compound, this demonstrates a common strategy for creating substituted aryl ethers with similar structural motifs.

Furthermore, research into the synthesis of novel antitubercular agents has led to the creation of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. researchgate.net The synthesis of these compounds involves the reaction of 3-fluoro-4-nitrophenol (B151681) with a substituted N-phenyl-2-bromoacetamide. Although this does not directly utilize this compound, it illustrates the broader utility of related fluoronitrophenoxy structures in medicinal chemistry. researchgate.net

Isomeric Nitrobenzene (B124822) Analogues and their Comparative Reactivity

The reactivity of bromofluoronitrobenzene is highly dependent on the isomeric arrangement of its functional groups. The electronic effects of the nitro, bromo, and fluoro substituents dictate the regioselectivity of further reactions.

For instance, in this compound, the nitro group is activating for nucleophilic aromatic substitution at the para-position (where the fluorine is located). This is a well-established principle in aromatic chemistry.

In a comparative context, consider the isomers:

1-Bromo-2-fluoro-4-nitrobenzene : In this isomer, the fluorine atom is ortho to the bromine and meta to the nitro group, while the bromine is ortho to the fluorine and meta to the nitro group. The nitro group strongly activates the para position for nucleophilic substitution.

4-Bromo-1-fluoro-2-nitrobenzene (B1272216) : Here, the fluorine is ortho to the nitro group and para to the bromine. The fluorine atom is highly activated towards nucleophilic substitution due to the ortho-nitro group. sigmaaldrich.com

1-Bromo-2-fluoro-3-nitrobenzene : In this case, the fluorine is ortho to both the bromine and the nitro group. biosynth.com

The synthesis of these isomers often requires different starting materials and strategies. For example, 4-bromo-1-fluoro-2-nitrobenzene can be synthesized by the bromination of 1-fluoro-2-nitrobenzene (B31998). chemicalbook.com The synthesis of 1-bromo-2-fluorobenzene, a related compound without the nitro group, can be achieved from o-bromoaniline via a modified Schiemann reaction. orgsyn.org

The reactivity of these isomers in cross-coupling reactions also varies. For example, 1-bromo-4-nitrobenzene (B128438) readily undergoes palladium-catalyzed Stille and Suzuki cross-coupling reactions. sigmaaldrich.comorgsyn.org The presence and position of the fluorine atom in the bromofluoronitrobenzene series will influence the electronic and steric environment of the carbon-bromine bond, thereby affecting the efficiency and outcome of such coupling reactions.

Studies on the nitration of various brominated aromatic compounds have shown that the position of the substituents significantly influences the reaction's outcome, sometimes leading to nitrodebromination. researchgate.net This highlights the intricate interplay of electronic and steric effects that govern the reactivity of these substituted benzene (B151609) rings.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2-Bromo-5-fluoroaniline |

| Acetic acid |

| Ethanol |

| Iron |

| Raney nickel |

| Methanol |

| 2-Bromo-5-fluoro-4-nitroaniline |

| 1-Bromo-2-fluoro-4-phenoxybenzene |

| 4-Bromo-3-fluorophenol |

| Phenylboronic acid |

| Copper(II) acetate |

| Triethylamine |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide |

| 3-Fluoro-4-nitrophenol |

| N-phenyl-2-bromoacetamide |

| 1-Bromo-2-fluoro-4-nitrobenzene |

| 4-Bromo-1-fluoro-2-nitrobenzene |

| 1-Bromo-2-fluoro-3-nitrobenzene |

| 1-Fluoro-2-nitrobenzene |

| o-Bromoaniline |

Environmental and Toxicological Research Considerations

Environmental Fate and Transport Studies

The journey of 1-Bromo-4-fluoro-2-nitrobenzene through the environment is dictated by a combination of physical and chemical properties that influence its movement and persistence.

The potential for this compound to contaminate groundwater and surface water through leaching and runoff is a significant environmental concern. This mobility is largely governed by its interaction with soil and sediment particles, a process quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption to soil and less potential for leaching.

Table 1: Predicted Physicochemical Properties Relevant to Environmental Transport

| Property | Predicted Value | Implication for Environmental Transport |

|---|---|---|

| log Kow (Octanol-Water Partition Coefficient) | 2.4 | Moderate potential for bioaccumulation and sorption to organic matter. |

| Water Solubility | Low (predicted) | Limited dissolution in water, may lead to partitioning into other environmental compartments. |

Note: Predicted values are based on computational models and require experimental verification.

The persistence of this compound in the environment is determined by its susceptibility to transformation through both non-biological (abiotic) and biological (biotic) processes.

Abiotic Transformation: Abiotic degradation pathways for halogenated nitroaromatic compounds include photodegradation (breakdown by light) and hydrolysis (reaction with water). The nitro group, being electron-withdrawing, generally makes the aromatic ring less susceptible to oxidative degradation. nih.gov Specific studies on the photodegradation and hydrolysis rates of this compound are scarce in the public domain. However, research on other nitroaromatic compounds suggests that phototransformation in the presence of photosensitizers can occur.

Biotic Transformation: The biodegradation of halogenated nitroaromatic compounds is often challenging for microorganisms due to the presence of electron-withdrawing nitro and halogen substituents, which makes the aromatic ring resistant to oxidative attack by microbial enzymes. nih.govrsc.org The initial step in the breakdown of many nitroaromatic compounds by bacteria often involves the reduction of the nitro group to a nitroso, hydroxylamino, and subsequently an amino group. researchgate.net

Several bacterial strains have been shown to degrade various nitroaromatic compounds, often utilizing monooxygenase or dioxygenase enzymes to incorporate oxygen atoms into the aromatic ring, leading to ring cleavage. nih.govnih.gov For instance, some bacteria can transform nitrobenzene (B124822) to nitrocatechols. The degradation of brominated organic compounds can proceed via dehalogenation, where the carbon-bromine bond is cleaved either enzymatically or through spontaneous chemical reactions. frontiersin.org Fungi have also demonstrated the ability to degrade halogenated nitrophenols. Research on the specific microbial consortia and enzymatic pathways capable of degrading this compound is an active area of interest.

Ecotoxicological Investigations and Environmental Impact Assessments

Nitroaromatic compounds are generally recognized for their potential toxicity to aquatic organisms. Safety Data Sheets for this compound consistently indicate that it is harmful to aquatic life. However, specific, publicly available empirical data on the acute and chronic toxicity of this compound to representative aquatic species such as fish, daphnids (water fleas), and algae are limited. Such data, typically presented as LC50 (lethal concentration for 50% of the test population) or EC50 (effective concentration for 50% of the test population) values, are essential for robust environmental risk assessments. The U.S. Environmental Protection Agency (EPA) provides aquatic life fact sheets for some related compounds like 1-Bromo-4-fluorobenzene, which can offer some context, but direct data for the nitro-substituted compound is needed. epa.gov

Table 2: General Ecotoxicological Profile (Qualitative)

| Organism Group | General Toxicity Concern | Specific Data for this compound |

|---|---|---|

| Fish | Harmful (based on general statements for nitroaromatics) | Specific LC50 values not found in the reviewed literature. |

| Invertebrates (e.g., Daphnia) | Harmful (based on general statements for nitroaromatics) | Specific EC50 values not found in the reviewed literature. |

| Algae | Harmful (based on general statements for nitroaromatics) | Specific EC50 values not found in the reviewed literature. |

In the absence of extensive experimental data, Quantitative Structure-Activity Relationship (QSAR) models serve as valuable tools for predicting the environmental toxicity of chemicals. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity.

A multiparametric QSAR model for mono-substituted nitrobenzenes has been developed, incorporating indices that account for molecular shape and electronic effects. nih.gov While these models provide a framework for estimating the toxicity of this compound, a model specifically parameterized for di-halogenated nitrobenzenes would offer greater predictive accuracy. The development and validation of such a specific QSAR model would be a significant step forward in the environmental risk assessment of this compound.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., deshielded aromatic protons adjacent to electron-withdrawing groups).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The nitro group’s planarity and Br/F positions can be validated against calculated bond angles .

- Mass spectrometry : Confirm molecular weight (220.00 g/mol) via ESI-MS or GC-MS .

What safety protocols are critical when handling this compound?

Basic Research Question

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (H332 hazard).

- Storage : Inert atmosphere, away from reducing agents (risk of explosive decomposition).

- Waste disposal : Neutralize with alkaline solutions before disposal .

How does the electronic interplay between substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The nitro group (-NO₂) is a strong meta-director, while bromine acts as an ortho/para-director. In Suzuki-Miyaura coupling, the bromine site reacts preferentially with arylboronic acids due to lower activation energy. Computational studies (DFT) show that fluorine’s inductive effect stabilizes intermediates, improving yields in Pd-catalyzed reactions. Steric hindrance from nitro groups may reduce reactivity at adjacent positions .

How can contradictory results in nucleophilic aromatic substitution (NAS) reactions be analyzed and resolved?

Advanced Research Question

Contradictions in NAS outcomes (e.g., competing substitution at Br vs. F sites) arise from solvent polarity and nucleophile strength. For example:

- Polar aprotic solvents (DMF) : Favor F substitution due to enhanced leaving-group ability.

- Weak nucleophiles (NH₃) : Prefer Br substitution via SNAr.

- Kinetic vs. thermodynamic control : High temps favor nitro group displacement (requires rigorous exclusion of moisture). Validate pathways using kinetic profiling and isotopic labeling .

What strategies are effective in reducing the nitro group without cleaving the C-Br or C-F bonds?

Advanced Research Question

- Catalytic hydrogenation : Use Pd/C in ethanol under H₂ (1 atm) at 25°C. Monitor pressure to halt at the amine stage.

- Chemoselective reducing agents : NaBH₄/CuCl₂ selectively reduces -NO₂ to -NH₂ without affecting halogens.

- Alternative routes : Protect bromine via Grignard formation before reduction .

How can computational modeling guide the design of derivatives based on this compound?

Advanced Research Question

- DFT calculations : Predict reactive sites (e.g., Fukui indices) for functionalization.

- Docking studies : Assess bioactivity of derivatives (e.g., kinase inhibitors) by simulating interactions with target proteins (e.g., IKK2).

- Solvent effects : COSMO-RS models optimize reaction media for solubility and stability .

What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced Research Question

- Polymorphism : Slow evaporation from ethanol/water (1:1) yields monoclinic crystals.

- Twinned data : Use SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL.

- High Z′ structures : Employ synchrotron radiation for high-resolution data collection .

How do steric and electronic effects impact the compound’s utility in synthesizing heterocycles?

Advanced Research Question

- Buchwald-Hartwig amination : Steric hindrance from nitro groups limits coupling at the 2-position.

- Cyclization reactions : Fluorine’s electronegativity stabilizes transition states in benzannulation, enabling fused-ring systems (e.g., phenanthridines).

- Photocatalysis : UV irradiation generates aryl radicals for C–H functionalization, bypassing steric limitations .

How can discrepancies in reported melting points or spectral data be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。